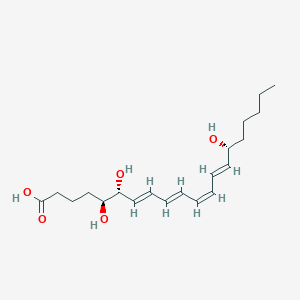

Lipoxin A4, 15-epi

概要

説明

アスピリン誘発リポキシン A4 (ATL) は、アラキドン酸から誘導される生物活性脂質です。それはリポキシンファミリーに属し、炎症の解消と組織修復に重要な役割を果たします。古典的なリポキシンとは異なり、ATLはアスピリン(アセチルサリチル酸)治療に応答して特異的に生成されます。ここでは、ATLの調製方法、化学反応、用途、作用機序、および類似化合物との比較について探求します。

準備方法

ATLは、以下の手順で酵素的に合成されます。

アスピリンによるアセチル化: アスピリンはシクロオキシゲナーゼ-2 (COX-2) をアセチル化し、15-ヒドロペルオキシエイコサテトラエン酸 (15-HpETE) を生成します。

リポキシゲナーゼによる変換: 15-HpETEは次に、15-リポキシゲナーゼ (15-LOX) によってATLに変換されます。

化学反応の分析

ATLはいくつかの反応を起こします。

エポキシ化: ATLはエポキシ化され、15-エピ-16-(パラ-トリフルオロメチル)フェニル-17,18,19,20-テトラノル-LXA4 (15-エピ-ATL) を形成することができます。

加水分解: ATLは加水分解されて、15-エピ-16-(パラ-トリフルオロメチル)フェニル-17,18,19,20-テトラノル-13,14-ジヒドロ-LXA4 (15-エピ-13,14-ジヒドロ-ATL) を生成することができます。一般的な試薬にはリポキシゲナーゼとアスピリンが含まれます。

4. 科学研究の用途

ATLはさまざまな用途があります。

炎症の解消: ATLは、好中球の活性化を阻害し、マクロファージの貪食を促進することにより、急性炎症の解消を促進します。

肺保護: ATLは、好中球-血小板凝集を調節することにより、急性肺損傷 (ALI) を軽減します.

心臓血管の健康: ATLは抗アテローム性動脈硬化作用を示し、血管の炎症から保護します.

神経保護: ATLは、神経炎症の解消に役割を果たす可能性があります。

科学的研究の応用

Cardiovascular Applications

Post-Myocardial Infarction (MI) Therapy

15-epi-LXA4 has been shown to initiate the resolving phase of inflammation following myocardial infarction. In a study involving mice, treatment with 15-epi-LXA4 resulted in improved left ventricular (LV) function and reduced renal inflammation post-MI. Specifically, mice treated with either free or liposomal formulations of 15-epi-LXA4 demonstrated enhanced ejection fractions and decreased LV hypertrophy compared to control groups. The compound also promoted the expression of pro-resolving markers such as Mrc-1 and Ym-1 in cardiac tissues, indicating its role in modulating the inflammatory response during recovery from MI .

| Parameter | Control Group | 15-epi-LXA4 Group | p-value |

|---|---|---|---|

| Ejection Fraction (%) | 19 | 18 | <0.05 |

| LV/Body Weight Ratio | 4.8 | 4.0 | <0.05 |

| Mrc-1 Expression (Fold Change) | - | 12.3 | <0.05 |

Neurological Applications

Cerebral Malaria Protection

Research indicates that 15-epi-LXA4 can protect against experimental cerebral malaria by modulating inflammatory responses in the brain. In a study, mice treated with 15-epi-LXA4 showed delayed mortality rates and reduced levels of pro-inflammatory cytokines such as IL-12 and IFN-γ during malaria infection. This suggests that the compound may have neuroprotective effects by inhibiting excessive inflammatory responses associated with cerebral malaria .

Anti-inflammatory Properties

Inhibition of Neutrophil Adhesion

15-epi-LXA4 exhibits potent anti-inflammatory properties by inhibiting neutrophil adhesion to endothelial cells. This action is crucial for controlling excessive inflammation during various pathological conditions, including autoimmune diseases and chronic inflammatory disorders. The compound's ability to block cell proliferation further supports its potential as an anti-inflammatory agent .

Mechanistic Insights

Aspirin-triggered Lipoxins

15-epi-LXA4 is an aspirin-triggered lipoxin, which means it is generated during aspirin treatment and contributes to the resolution of inflammation. This has led to investigations into its mechanisms of action, including the modulation of signaling pathways involved in inflammation resolution and tissue repair .

類似化合物との比較

ATLは、アスピリン依存性合成によって際立っています。類似の化合物には、古典的なリポキシン(LXA4およびLXB4)やレゾルビン、プロテクトンなどの他の特殊なプロ分解メディエーター(SPMs)があります。

生物活性

Lipoxin A4 (LXA4) and its epimer, 15-epi-Lipoxin A4 (15-epi-LXA4), are bioactive lipoxygenase-derived eicosanoids that play critical roles in the resolution of inflammation and the modulation of immune responses. This article explores the biological activities, mechanisms of action, and therapeutic potentials of 15-epi-LXA4, drawing on diverse research findings and case studies.

Overview of Lipoxins

Lipoxins are synthesized from arachidonic acid through the action of lipoxygenases. They are involved in the regulation of inflammatory processes and act as endogenous mediators that promote the resolution of inflammation. LXA4 is produced primarily by leukocytes and has been shown to exert anti-inflammatory effects by inhibiting neutrophil recruitment and promoting macrophage clearance of apoptotic cells. The 15-epi form, generated through aspirin-triggered pathways, exhibits similar but distinct biological activities.

1. Inhibition of Neutrophil Migration

Both LXA4 and 15-epi-LXA4 inhibit the migration of polymorphonuclear leukocytes (PMNs), which are key players in acute inflammatory responses. Research indicates that these compounds activate specific receptors, such as ALX/FPR2, leading to altered gene expression that downregulates PMN recruitment .

2. Modulation of Cytokine Production

15-epi-LXA4 has been shown to modulate cytokine production in various experimental models. For instance, in a study involving mice infected with Plasmodium berghei, treatment with 15-epi-LXA4 resulted in reduced levels of pro-inflammatory cytokines such as IL-12 and IFN-γ, enhancing survival rates during infection . This suggests a potential role for 15-epi-LXA4 in managing inflammatory responses during infections.

3. Resolution of Inflammation

The resolution phase of inflammation is critical for tissue repair. Both LXA4 and 15-epi-LXA4 have been implicated in promoting the clearance of apoptotic cells and enhancing macrophage activity. They stimulate the production of anti-inflammatory mediators and promote tissue healing .

Comparative Biological Activity

| Activity | Lipoxin A4 | 15-epi-Lipoxin A4 |

|---|---|---|

| Neutrophil Migration Inhibition | Yes | Yes |

| Cytokine Modulation | Yes | Yes |

| Half-life | Short | Longer |

| Anti-inflammatory Effects | Strong | Stronger |

| Induction of Apoptosis Clearance | Yes | Yes |

Case Study 1: Cerebral Malaria

In a model of cerebral malaria, administration of 15-epi-LXA4 significantly prolonged survival in both wild-type and Alox5-deficient mice. This effect was associated with decreased levels of inflammatory cytokines and improved clinical outcomes, highlighting its potential as a therapeutic agent in severe infections .

Case Study 2: Preterm Labor

Research investigating the effects of 15-epi-LXA4 on preterm labor demonstrated that pretreatment with this compound reduced inflammatory responses induced by lipopolysaccharides (LPS) in utero-placental tissues. This suggests a protective role against inflammatory complications during pregnancy .

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of 15-epi-LXA4:

- Stereospecificity : The stereochemistry at carbon 15 significantly affects the biological activity and stability of lipoxins. 15-epi-LXA4 has a longer half-life compared to LXA4 due to reduced conversion to inactive metabolites .

- Electrophilic Properties : The electrophilic nature of certain metabolites derived from LXA4 may contribute to its ability to modify protein functions post-translationally, enhancing its regulatory effects on inflammation .

- Therapeutic Potential : Given its potent anti-inflammatory properties, there is growing interest in developing therapeutic applications for 15-epi-LXA4 in conditions such as inflammatory bowel disease, cardiovascular diseases, and other inflammatory disorders .

特性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-JEWNPAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348032 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171030-11-8 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。